molecular formula C8H6FNO6S B13645501 Methyl 2-(fluorosulfonyl)-3-nitrobenzoate

Methyl 2-(fluorosulfonyl)-3-nitrobenzoate

Cat. No.: B13645501
M. Wt: 263.20 g/mol
InChI Key: IVNMYPHEKVZBGZ-UHFFFAOYSA-N
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Description

Methyl 2-(fluorosulfonyl)-3-nitrobenzoate is an organic compound that features a fluorosulfonyl group and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(fluorosulfonyl)-3-nitrobenzoate typically involves the introduction of the fluorosulfonyl group onto a benzoate ester. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is favored for its efficiency and conciseness .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorosulfonylation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(fluorosulfonyl)-3-nitrobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with the fluorosulfonyl group under mild conditions.

Major Products Formed

    Oxidation: The major product is typically a nitrobenzoate derivative.

    Reduction: The major product is an aminobenzoate derivative.

    Substitution: The major products are substituted benzoate derivatives with the nucleophile replacing the fluorosulfonyl group.

Scientific Research Applications

Methyl 2-(fluorosulfonyl)-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(fluorosulfonyl)-3-nitrobenzoate involves its functional groups:

    Fluorosulfonyl Group: Acts as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles.

    Nitro Group: Can undergo reduction to form amines, which are important intermediates in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(fluorosulfonyl)-3-nitrobenzoate is unique due to the combination of a fluorosulfonyl group and a nitro group on a benzoate ester

Properties

Molecular Formula

C8H6FNO6S

Molecular Weight

263.20 g/mol

IUPAC Name

methyl 2-fluorosulfonyl-3-nitrobenzoate

InChI

InChI=1S/C8H6FNO6S/c1-16-8(11)5-3-2-4-6(10(12)13)7(5)17(9,14)15/h2-4H,1H3

InChI Key

IVNMYPHEKVZBGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)F

Origin of Product

United States

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